1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene
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Overview
Description
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3F4NO4S. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-2-nitrobenzene and trifluoromethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The trifluoromethanesulfonyl chloride is added dropwise to a solution of 1-fluoro-2-nitrobenzene in an organic solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the existing substituents.
Common reagents used in these reactions include sodium borohydride for reduction and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Comparison with Similar Compounds
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene: This compound lacks the sulfonyl group, which affects its reactivity and applications.
4-Fluoronitrobenzene: This compound lacks both the trifluoromethyl and sulfonyl groups, making it less reactive in certain chemical reactions.
The presence of the trifluoromethylsulfonyl group in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds.
Properties
Molecular Formula |
C7H3F4NO4S |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
1-fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-5-2-1-4(12(13)14)3-6(5)17(15,16)7(9,10)11/h1-3H |
InChI Key |
RTCZWNVFWCERKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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